N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-20-10-14(16(19-20)23-2)15(21)18-11-17(22)8-7-12-5-3-4-6-13(12)9-17/h3-6,10,22H,7-9,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXHATACUYKTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
Alkylation of Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate
The synthesis begins with ethyl 3-methoxy-1H-pyrazole-4-carboxylate, which undergoes N-methylation using methyl iodide in the presence of sodium hydride (NaH) as a base. The reaction is conducted in tetrahydrofuran (THF) at 20°C for 0.5 hours, yielding ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate with a 68% conversion efficiency.
Reaction Conditions :
- Base : NaH (1.2 equivalents)
- Solvent : THF
- Temperature : 20°C
- Time : 0.5 hours
Preparation of (2-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)Methylamine
Synthesis of (±)-6-(2-Amino-4-Methoxyphenyl)-5,6,7,8-Tetrahydronaphthalen-2-ol
A patent (WO2020167855A1) outlines a four-step process to synthesize the tetrahydronaphthalen-2-ol amine precursor:
Step 1: Acetylation and Cyclization
N-(2-(6-(Benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide is prepared via Friedel-Crafts acylation, followed by benzyl protection of the phenolic hydroxyl group.
Step 2: Hydrolysis and Ring Hydrogenation
The benzyl group is removed via catalytic hydrogenation, and the dihydronaphthalene ring is fully hydrogenated using palladium on carbon (Pd/C) in methanol, yielding (±)-N-(2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-5-methoxyphenyl)acetamide.
Step 3: Acidic Hydrolysis
Treatment with concentrated HCl in methanol at 65°C for 16 hours removes the acetyl group, generating (±)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol.
Step 4: Chiral Resolution
The racemic mixture is resolved using (+)-di-p-toluoyl-D-tartaric acid ((+)-DBTA) in methanol/2-methyltetrahydrofuran (2-MeTHF) to isolate the (R)-enantiomer.
Key Reaction Parameters :
Amide Coupling: Final Step Assembly
Activation of Carboxylic Acid
The 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. Alternatively, coupling agents such as HATU or EDCl may be employed with N,N-diisopropylethylamine (DIPEA) in DMF.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Key Structural Differences
Three analogous compounds are analyzed (Table 1):
Physicochemical and Pharmacological Implications
- The hydroxylated tetralin may increase hydrogen-bonding capacity, favoring interactions with polar targets .
- BG15015 : The benzofuran system introduces rigidity and extended π-conjugation, which could enhance aromatic stacking in hydrophobic binding pockets. However, the absence of a pyrazole may reduce nitrogen-mediated interactions .
- Iodo-Substituted Analogue : The iodine atom significantly increases molecular weight (381.22 vs. 315.37*) and lipophilicity, likely improving membrane permeability but reducing aqueous solubility. The lack of a hydroxyl group on the tetralin may limit polar interactions.
Biological Activity
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydronaphthalene moiety and a pyrazole ring. The molecular formula is with a molecular weight of approximately 369.5 g/mol. Its structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. For instance, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
Antiviral Properties
In addition to its anticancer effects, the compound has demonstrated antiviral activity , particularly against the hepatitis C virus (HCV). It appears to interfere with viral replication processes by targeting viral proteins essential for the life cycle of HCV . This suggests potential therapeutic applications in treating viral infections.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory effects , which have been observed in various in vitro models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, providing a basis for its use in inflammatory diseases .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound. Below is a summary of key findings:
| Study | Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Induces apoptosis in cancer cell lines by modulating apoptosis-related proteins. |
| Study 2 | Antiviral | Inhibits replication of hepatitis C virus through interaction with viral proteins. |
| Study 3 | Anti-inflammatory | Reduces levels of TNF-α and IL-6 in vitro, demonstrating potential for treating inflammatory conditions. |
Case Study: Apoptosis Induction
In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The study highlighted the compound's ability to activate caspase pathways, which are crucial for the execution phase of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
